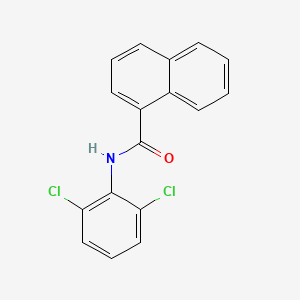

N-(2,6-Dichlorophenyl)-1-naphthamide

Description

Contextualization of Naphthamide Derivatives in Medicinal and Biological Chemistry

Naphthalene-based structures, particularly naphthamide and the related naphthalimide derivatives, occupy a central position in medicinal chemistry due to their versatile biological activities and drug-like properties. nih.govrasayanjournal.co.in The rigid, planar, and lipophilic nature of the naphthalene (B1677914) ring system allows it to effectively interact with biological macromolecules through π-π stacking and hydrophobic interactions.

Naphthamide and naphthalimide derivatives have been investigated for a wide spectrum of pharmacological effects. Notably, they have emerged as a promising class of antimicrobial agents. rasayanjournal.co.in Research has demonstrated that certain naphthalimide-thiourea derivatives exhibit potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA) and Mycobacterium tuberculosis. rsc.org Similarly, novel naphthalimide hydrazide derivatives have shown significant efficacy against carbapenem-resistant Acinetobacter baumannii. nih.govrsc.org The mechanism of action for these compounds is often multifaceted, but their ability to intercalate with DNA or inhibit key bacterial enzymes is a frequently cited characteristic. Beyond their antimicrobial effects, naphthyridines, which are bioisosteres of naphthalenes containing nitrogen atoms, have been developed into commercial antibacterial drugs like nalidixic acid, which functions by inhibiting bacterial DNA gyrase. nih.gov The broad utility of these scaffolds highlights their importance in developing new therapeutic agents. mdpi.comnih.govdntb.gov.ua

Overview of the 2,6-Dichlorophenyl Moiety in Biologically Active Compounds

The 2,6-dichlorophenyl group is a privileged structural element in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and confer specific biological activities. The two chlorine atoms in the ortho positions to the point of attachment create significant steric hindrance, which can lock the molecule into a specific, biologically active conformation. This conformational restriction is crucial for optimizing interactions with target proteins.

A preeminent example of a drug containing this moiety is Diclofenac, or o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov The 2,6-dichloro substitution is critical for its potent inhibitory activity against cyclooxygenase (COX) enzymes. This moiety is also integral to the design of potent and selective protein kinase inhibitors. For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as selective inhibitors of the c-Src tyrosine kinase, an important target in cancer therapy. nih.gov In the field of neuroscience, the 2,6-dichlorophenyl group features in LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, which has been investigated for conditions like Lewy body dementia. nih.govacs.org The inclusion of this moiety is often associated with improved metabolic stability and oral bioavailability, making it a valuable tool for drug designers. zsmu.edu.ua

Significance of N-(2,6-Dichlorophenyl)-1-naphthamide as a Research Scaffold

While dedicated studies on this compound are limited, its significance as a research scaffold can be postulated by considering the combined attributes of its naphthamide and 2,6-dichlorophenyl components. This hybrid structure represents a logical convergence of a proven biologically active core (naphthamide) with a group known to enhance potency and enforce a specific conformation (2,6-dichlorophenyl).

The resulting molecule could be hypothesized to possess a range of potential biological activities, making it a compelling target for synthesis and screening. Key areas of prospective research include:

Antimicrobial Agents: Given the established antibacterial and antifungal properties of many naphthamide and naphthalimide derivatives, this compound could be a candidate for developing new antibiotics, potentially effective against resistant bacterial strains. rsc.orgrsc.org

Anticancer Therapeutics: The naphthalene ring system is a known DNA intercalator, and the 2,6-dichlorophenyl moiety is present in successful kinase inhibitors. nih.gov The combination of these two features in a single molecule could lead to compounds with dual mechanisms of action or enhanced potency against cancer cell lines.

Enzyme Inhibitors: The rigid, sterically defined conformation imposed by the 2,6-dichlorophenyl group could make the scaffold suitable for targeting specific enzyme active sites with high selectivity.

The table below summarizes the observed biological activities of compounds containing the core moieties of this compound, underscoring its potential as a research scaffold.

| Moiety | Compound Class Example | Observed Biological Activity | Reference |

| Naphthamide/ Naphthalimide | Naphthalimide-thiourea derivatives | Antibacterial (MRSA, VRSA), Antimycobacterial | rsc.org |

| Naphthalimide hydrazide derivatives | Antibacterial (Carbapenem-resistant A. baumannii) | nih.govrsc.org | |

| Naphthyridine derivatives (e.g., Nalidixic Acid) | Antibacterial (DNA gyrase inhibitor) | nih.gov | |

| 2,6-Dichlorophenyl | Diclofenac | Anti-inflammatory (COX inhibitor) | nih.gov |

| 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones | Anticancer (c-Src kinase inhibitor) | nih.gov | |

| LY3154207 | Dopamine D1 Receptor Positive Allosteric Modulator | nih.govacs.org |

This table illustrates the potential activities of the target compound based on the activities of its constituent chemical motifs.

Historical Trajectory and Evolution of Academic Inquiry into the Compound

Academic interest in naphthalene and its derivatives for biological applications has been present for over a century, but it gained significant momentum in the mid-20th century with the development of synthetic dyes and, subsequently, pharmaceuticals. The discovery of the antibacterial properties of naphthyridine-based compounds, such as nalidixic acid in 1962, marked a pivotal moment, stimulating widespread investigation into related heterocyclic systems for antimicrobial applications. nih.gov

The 2,6-dichlorophenyl moiety became prominent in medicinal chemistry somewhat later. Its incorporation into the anti-inflammatory drug Diclofenac, which was first synthesized in the 1960s and introduced to the market in the 1970s, showcased its utility in creating potent and metabolically stable therapeutic agents. nih.gov Following this, the use of this moiety expanded significantly, particularly from the 1990s onwards, with the rise of structure-based drug design and the need for selective kinase inhibitors in oncology. nih.gov The synthesis of a novel thiazole (B1198619) scaffold containing a 2,6-dichlorophenyl group highlights the continued modern interest in this moiety. researchgate.net The logical next step in this trajectory is the synthesis and evaluation of hybrid molecules like this compound, which stand at the intersection of these two well-researched historical paths.

Structure

3D Structure

Properties

CAS No. |

560089-44-3 |

|---|---|

Molecular Formula |

C17H11Cl2NO |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C17H11Cl2NO/c18-14-9-4-10-15(19)16(14)20-17(21)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,20,21) |

InChI Key |

HBIPPMXXAYDZIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N 2,6 Dichlorophenyl 1 Naphthamide

Established Synthetic Routes for N-(2,6-Dichlorophenyl)-1-naphthamide

The synthesis of this compound primarily revolves around the formation of a robust amide bond between 1-naphthoic acid and 2,6-dichloroaniline (B118687). The efficiency and success of this synthesis hinge on the chosen coupling strategy and the preparation of the requisite precursors.

Amide Bond Formation Strategies

The creation of the amide linkage is the cornerstone of synthesizing this compound. The fundamental principle involves the reaction of an activated carboxylic acid with an amine. researchgate.net Various methods can be employed to achieve this transformation, each with its own set of advantages.

One of the most common and direct methods involves the conversion of 1-naphthoic acid into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-naphthoyl chloride is then reacted with 2,6-dichloroaniline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This approach is widely used for the synthesis of various amides. nih.gov

Alternatively, peptide coupling reagents can be utilized to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are effective. For instance, the synthesis of the related compound N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide was successfully achieved using EDC in dichloromethane. nih.gov A similar strategy is highly applicable for the synthesis of this compound.

Another powerful method for amide bond formation involves the use of a coupling system like N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂). This system generates a highly activated chlorosulfonic anhydride (B1165640) intermediate from the carboxylic acid, which then readily reacts with the amine. nih.gov

| Coupling Reagent/Method | Description | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. | Reaction with 1-naphthoic acid, followed by addition of 2,6-dichloroaniline and a base. | nih.gov |

| EDC/HOBt | Carbodiimide-mediated coupling. | 1-naphthoic acid, 2,6-dichloroaniline, EDC, HOBt in an aprotic solvent like DCM or DMF. | nih.gov |

| NMI/SO₂Cl₂ | Forms a reactive chlorosulfonic anhydride intermediate. | 1-naphthoic acid, 2,6-dichloroaniline, NMI, SO₂Cl₂ in an appropriate solvent. | nih.gov |

Precursor Synthesis and Optimization

The primary precursors for the synthesis of this compound are 1-naphthoic acid and 2,6-dichloroaniline. Both of these starting materials are commercially available. However, in some research contexts, their synthesis or purification might be necessary.

1-Naphthoic acid can be prepared through various classical methods, such as the oxidation of 1-methylnaphthalene (B46632) or the hydrolysis of 1-cyanonaphthalene. The choice of method depends on the availability of the starting materials and the desired scale of the synthesis.

2,6-Dichloroaniline is a common industrial chemical. Its synthesis typically involves the chlorination of aniline (B41778) or other related precursors, followed by separation of the desired isomer.

Optimization of the synthesis of this compound would involve screening different coupling reagents, solvents, temperatures, and reaction times to maximize the yield and purity of the final product. The purification of the crude product is often achieved through recrystallization or column chromatography.

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be strategically introduced on the naphthyl ring, the dichlorophenyl moiety, or by altering the linker between these two aromatic systems.

Substituent Modifications on the Naphthyl Ring

The naphthalene (B1677914) ring system is amenable to a variety of electrophilic substitution reactions, although the conditions need to be carefully controlled to manage regioselectivity. The presence of the amide group can influence the position of substitution.

Furthermore, a more versatile approach to modifying the naphthyl ring is to start with a substituted 1-naphthoic acid precursor. For example, using a hydroxylated, methoxylated, or halogenated 1-naphthoic acid in the amide coupling reaction would directly yield the corresponding substituted this compound analog. The synthesis of fluorophores based on naphthalimide derivatives often utilizes substituted naphthalic anhydrides as precursors, which can be adapted for the synthesis of naphthamide analogs. researchgate.net

| Modification Strategy | Example Reagents/Precursors | Potential Outcome | Reference |

| Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (Br₂/FeBr₃) | Introduction of nitro or halo groups on the naphthyl ring. | General Organic Chemistry Principles |

| Use of Substituted Precursors | 4-Methoxy-1-naphthoic acid, 6-Bromo-1-naphthoic acid | N-(2,6-Dichlorophenyl)-4-methoxy-1-naphthamide, N-(2,6-Dichlorophenyl)-6-bromo-1-naphthamide | researchgate.net |

Modifications on the Dichlorophenyl Moiety

Modifying the 2,6-dichlorophenyl ring is more challenging due to the deactivating effect of the two chlorine atoms and the amide group. Standard electrophilic substitution reactions would be difficult.

A more practical approach is to synthesize analogs by starting with different substituted anilines. For instance, using 2,6-dimethylaniline (B139824), 2-chloro-6-methylaniline, or other commercially available anilines in the amide coupling reaction with 1-naphthoyl chloride would result in a series of analogs with varied substitution patterns on the phenyl ring. The synthesis of N-(2,6-dimethylphenyl)-2-phenylpropanamide from 2,6-dimethylaniline and 2-phenylpropanoyl chloride is a well-documented example of this strategy. evitachem.com

| Modification Strategy | Example Precursors | Potential Outcome | Reference |

| Use of Different Anilines | 2,6-Dimethylaniline, 2,6-Difluoroaniline, 2-Chloro-6-fluoroaniline | N-(2,6-Dimethylphenyl)-1-naphthamide, N-(2,6-Difluorophenyl)-1-naphthamide, N-(2-Chloro-6-fluorophenyl)-1-naphthamide | evitachem.com |

Structural Diversification through Linker Chemistry

The amide bond itself can be considered a linker, and its replacement or modification offers another avenue for structural diversification. For example, instead of a direct amide bond, a longer chain could be introduced between the naphthyl and dichlorophenyl moieties.

One way to achieve this is by using a different starting acid, such as 1-naphthaleneacetic acid. The reaction of 1-naphthaleneacetic acid with 2,6-dichloroaniline would yield N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, which introduces a methylene (B1212753) (-CH₂-) group into the linker. nih.gov

Further diversification can be achieved by employing bifunctional linkers. For instance, a diamine could be used to couple two molecules of 1-naphthoic acid, or a dicarboxylic acid could be used to link two molecules of 2,6-dichloroaniline. The Sonogashira coupling has been used to diversify halotryptophan-containing peptides, demonstrating a powerful method for linker modification in complex molecules. rsc.org

| Diversification Approach | Example Precursors | Resulting Structure | Reference |

| Homologation | 1-Naphthaleneacetic acid | N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide | nih.gov |

| Thioamide Formation | Lawesson's Reagent | Conversion of the amide carbonyl to a thiocarbonyl. | General Organic Chemistry Principles |

| Alternative Linker Synthesis | 1-Naphthoyl isothiocyanate and an amine | Formation of a naphthoyl thiourea (B124793) linkage. | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of more sophisticated and environmentally benign methods for amide bond formation has been a significant focus of chemical research. These advanced techniques are applicable to the synthesis of complex molecules like this compound, offering improvements in reaction conditions, catalyst efficiency, and waste reduction. Green chemistry principles, which advocate for the reduction or elimination of hazardous substances, are increasingly integrated into these synthetic strategies. mdpi.comresearchgate.netresearchgate.net

Catalytic Systems in Naphthamide Synthesis

The formation of the amide bond in this compound can be significantly enhanced through the use of various catalytic systems. Traditional methods often require harsh conditions, such as high temperatures and the use of stoichiometric activating agents, which can lead to side reactions and the generation of significant waste. Modern catalytic approaches offer milder reaction conditions and greater efficiency.

Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the formation of C-N bonds. cmu.edu While often used for the synthesis of amines, these methods can be adapted for amidation reactions. For the synthesis of N-aryl amides, a palladium catalyst, in conjunction with a suitable ligand, can facilitate the coupling of an aryl halide with an amide or a related nitrogen source. mit.edu In the context of this compound, this could involve the coupling of 1-naphthamide (B1198061) with a 2,6-dichlorophenyl halide or triflate.

Furthermore, other transition metal catalysts and organocatalysts have been developed for direct amidation reactions between carboxylic acids and amines. For example, boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org The use of such catalysts could provide a more direct and atom-economical route to this compound from 1-naphthoic acid and 2,6-dichloroaniline.

The table below summarizes various catalytic systems that could be applied or adapted for the synthesis of this compound, based on analogous reactions reported in the literature.

| Catalyst System | Reactants | Key Features |

| Palladium Acetate / Ligand (e.g., BINAP) | 1-Naphthoyl derivative and 2,6-dichloroaniline derivative | Effective for C-N bond formation; applicable to N-arylation. cmu.edu |

| Boronic Acid Derivatives | 1-Naphthoic acid and 2,6-dichloroaniline | Enables direct amidation under mild conditions. organic-chemistry.org |

| Rhodium Catalysts | Isocyanates and benzoic acids | Allows for cascade cyclization to form N-substituted phthalimides, a related structural motif. researchgate.net |

| Sulphamic Acid | Phthalic anhydride and aniline | A simple, efficient, and inexpensive catalyst for imide synthesis, which is related to amide synthesis. |

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation has emerged as a valuable green chemistry technique in organic synthesis, including the formation of amides. The application of ultrasound can significantly accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating methods. nih.govthieme-connect.comrsc.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance chemical reactivity.

In the context of synthesizing this compound, an ultrasonic-assisted approach could involve the reaction of 1-naphthoyl chloride with 2,6-dichloroaniline in a suitable solvent. The use of ultrasound is expected to shorten the reaction time and potentially increase the yield of the desired product. Research on the ultrasonic-assisted synthesis of other amides and related compounds has demonstrated these advantages. For example, the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives saw excellent yields in short reaction times under ultrasonic irradiation. thieme-connect.com Similarly, the synthesis of quinazolinones from o-aminobenzamides and aldehydes was achieved rapidly and efficiently using this technique. rsc.org

The benefits of ultrasonic-assisted synthesis are highlighted in the following table, based on findings from related studies:

| Feature | Description | Reference |

| Reaction Time | Significantly reduced compared to conventional methods, often from hours to minutes. | thieme-connect.comrsc.org |

| Yield | Generally high to excellent yields are achieved. | thieme-connect.comrsc.org |

| Conditions | Often proceeds at ambient temperature and pressure, reducing energy consumption. | rsc.org |

| Environmental Impact | Considered an eco-friendly method due to increased efficiency and milder conditions. nih.gov |

The application of these advanced synthetic techniques, including novel catalytic systems and ultrasonic irradiation, offers promising avenues for the efficient and environmentally conscious production of this compound.

Advanced Structural Analysis of this compound Currently Unavailable

A comprehensive review of scientific literature and crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for the compound This compound . This foundational data is indispensable for producing the detailed analysis of molecular geometry, crystal packing, and specific intermolecular interactions as requested.

While research exists for structurally analogous compounds—those containing either the N-(2,6-dichlorophenyl) functional group or the 1-naphthamide core—this information cannot be accurately extrapolated to the specific target molecule. The precise three-dimensional arrangement of atoms and the resulting supramolecular architecture are unique to each crystalline solid.

Therefore, without access to the specific crystallographic data for this compound, it is not possible to generate a scientifically accurate and authoritative article that adheres to the specified detailed outline. The required analysis of its molecular conformation, lattice dynamics, and the intricate network of hydrogen bonds, halogen bonds, and other non-covalent forces is entirely contingent on this primary experimental data.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to provide the specific details for the requested article sections.

Advanced Structural Characterization and Supramolecular Architecture of N 2,6 Dichlorophenyl 1 Naphthamide

Analysis of Intermolecular Interactions in the Solid State

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique representation of the molecule's shape and its immediate environment.

The analysis involves mapping various properties onto this surface, most notably the normalized contact distance (dnorm). The dnorm value is calculated based on di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, where:

Red regions indicate shorter contacts with negative dnorm values, signifying strong intermolecular interactions, such as hydrogen bonds.

White regions represent contacts around the van der Waals separation with dnorm values close to zero.

Blue regions show longer contacts with positive dnorm values, indicating weaker or no significant interactions.

Decomposed Fingerprint Plots

Anticipated Interactions for N-(2,6-Dichlorophenyl)-1-naphthamide

The table below illustrates the kind of data that would be generated from a full Hirshfeld analysis, showing the percentage contribution of the most significant intermolecular contacts to the total Hirshfeld surface area.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | Data not available |

| Cl···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| C···C | Data not available |

| N···H/H···N | Data not available |

| Cl···C | Data not available |

| Other | Data not available |

The fingerprint plot for this compound would be expected to display distinct features corresponding to these interactions. For example:

H···H interactions would likely appear as a large, diffuse region in the center of the plot.

Cl···H interactions would be represented by characteristic "wings" on the plot. The sharpness and position of these wings would provide insight into the geometry and strength of these halogen-hydrogen contacts.

O···H and N···H interactions , corresponding to hydrogen bonds, would manifest as sharp, well-defined spikes in the lower-left region of the plot, indicative of short contact distances.

π-π stacking interactions , potentially occurring between the naphthyl and/or dichlorophenyl rings, would be visible in the C···C contacts section of the decomposed fingerprint plot, often appearing as a characteristic "wing" shape at larger di and de values.

Computational Chemistry and Molecular Modeling of N 2,6 Dichlorophenyl 1 Naphthamide Systems

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein), forming a stable complex. mdpi.comnih.govugm.ac.id This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govchemmethod.com

In a molecular docking study of N-(2,6-Dichlorophenyl)-1-naphthamide, the compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation would generate various possible binding poses, which are then scored based on their predicted binding affinity, usually expressed in kcal/mol. mdpi.com A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex. mdpi.com

While specific docking studies for this compound against a particular target are not widely reported, the results of such an analysis would typically be presented as follows, detailing the binding affinity and the interactions observed.

Table 3: Molecular Docking Results for this compound with a Hypothetical Target (Exemplar Data)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| RMSD (Å) | 1.2 |

Note: This table contains illustrative data and does not reflect the results of an actual docking study.

A critical outcome of molecular docking is the identification of the specific amino acid residues within the target's binding pocket that interact with the ligand. chemmethod.com These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are essential for the stability of the ligand-receptor complex. mdpi.com Analyzing these key residues provides a detailed understanding of the binding mechanism and can guide the rational design of more potent and selective inhibitors. nih.gov

For this compound, a docking analysis would reveal which residues form significant contacts. For instance, the carbonyl oxygen might act as a hydrogen bond acceptor, while the naphthyl and dichlorophenyl rings could engage in hydrophobic and pi-stacking interactions with corresponding residues in the protein's active site.

Table 4: Key Interacting Residues between this compound and a Hypothetical Target (Exemplar Data)

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen | TYR 151 | Hydrogen Bond | 2.1 |

| Naphthyl Ring | PHE 268 | Pi-Pi Stacking | 3.5 |

Note: The residues and interactions listed are for illustrative purposes only and are not derived from experimental data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2,6-dichlorophenyl)-N-phenylacetamide |

| (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures.

2D and 3D QSAR Models for Predictive Activity

Both 2D and 3D QSAR models are employed to understand the structural requirements for the biological activity of compounds related to this compound. While specific QSAR models for this compound itself are not extensively documented in publicly available literature, studies on analogous naphthalene-based scaffolds demonstrate the utility of this approach.

For instance, QSAR analyses performed on various naphthoquinone derivatives have successfully produced predictive models for their inhibitory activity against pathogenic agents. brieflands.com These models are typically built by calculating a wide array of molecular descriptors for a series of compounds and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive equation. brieflands.com Similarly, studies on 1,8-naphthimide derivatives, which share the naphthalene (B1677914) core, have led to the development of robust nonlinear QSAR models for their anticancer properties, guiding the design of more effective agents. nih.gov

A typical QSAR study involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, 2D descriptors (e.g., topological indices, constitutional descriptors) and 3D descriptors (e.g., steric, electronic fields) are calculated.

Model Development: Statistical methods are used to generate a model that correlates the descriptors with activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. brieflands.com

These models provide a framework for virtually screening new conceptual derivatives, prioritizing the synthesis of compounds with the highest predicted activity.

Correlation of Molecular Descriptors with Biological Responses

The core of any QSAR model is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. For naphthalene-based compounds, several classes of descriptors have been shown to be important.

In a QSAR study on naphthoquinone derivatives, descriptors related to the molecule's electronic properties and topology were found to be critical for predicting their inhibitory activity. brieflands.com For other classes of inhibitors, descriptors can encompass a range of properties as detailed in the table below.

| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Potential Influence on Activity |

| Topological | Wiener Index | Molecular branching and size | Can affect how the molecule fits into a binding pocket. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability | Important for forming charge-transfer or orbital-based interactions with a target. |

| Quantum-Chemical | Dipole Moment | Polarity and charge distribution | Governs solubility and the ability to form electrostatic interactions. |

| Constitutional | Molecular Weight | Size of the molecule | Influences absorption, distribution, and steric fit with the receptor. |

| Geometric | Molecular Surface Area | Overall shape and size | Relates to the potential for van der Waals and hydrophobic interactions. |

This table presents examples of descriptor classes and their relevance in QSAR studies. The specific descriptors that are significant vary depending on the compound series and the biological target.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecules, allowing researchers to observe their motion and interactions over time. This technique is invaluable for understanding how this compound and similar ligands behave in solution and how they interact with their biological targets.

Conformational Dynamics of this compound in Solution

The flexibility of this compound is centered around the amide bond connecting the naphthyl and dichlorophenyl rings. The molecule is not rigid and can adopt various conformations in solution. MD simulations can be used to explore this conformational landscape. A simulation would typically place the molecule in a box of solvent molecules (e.g., water) and calculate the forces between all atoms to simulate their movement over nanoseconds or longer.

Studies on the dynamics of naphthalene molecules in aqueous environments show that the hydrophobic naphthalene moiety influences the local structure of water. researchgate.net For this compound, simulations would reveal the preferential rotational angles (dihedrals) between the two aromatic ring systems. This analysis is crucial because the biologically active conformation—the specific shape the molecule adopts when it binds to its target protein—may be one of several low-energy conformations present in solution. Conformational studies on other complex molecules containing a 2,6-dichlorophenyl group have also highlighted the importance of identifying specific, low-energy conformations for biological activity. nih.gov

Ligand-Protein Complex Stability and Interaction Dynamics

Once a potential protein target is identified, MD simulations are essential for studying the stability of the ligand-protein complex and the specific interactions that maintain it. After docking the ligand into the protein's binding site, an MD simulation of the entire complex is performed.

Recent computational studies on a related compound, N-(ethylcarbamothioyl)-1-naphthamide, which inhibits alkaline phosphatase, illustrate this process. nih.govnih.gov MD simulations were used to validate the docking poses and assess the stability of the ligand-protein complex over time. nih.gov Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored. A stable RMSD value over the course of the simulation indicates that the complex is not undergoing major structural changes and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify which parts of the protein are flexible and which are stabilized by the ligand's presence.

Interaction Analysis: The simulation trajectory is analyzed to determine the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein throughout the simulation.

| Analysis Type | Metric | Information Gained |

| Complex Stability | Root Mean Square Deviation (RMSD) | Measures the overall structural stability of the ligand-protein complex over time. |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Binding Interactions | Hydrogen Bond Analysis | Quantifies the presence and duration of hydrogen bonds between the ligand and protein. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides an estimation of the binding affinity of the ligand for the protein. |

This interactive table summarizes the key analyses performed during MD simulations of ligand-protein complexes.

These simulations provide a detailed, dynamic picture of how this compound would bind to a target, highlighting the key amino acid residues responsible for anchoring the molecule and confirming the stability of the interaction. nih.gov

Investigation of Biological Activities and Molecular Mechanisms Preclinical Focus of N 2,6 Dichlorophenyl 1 Naphthamide

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, targeting enzymes involved in various pathological processes. The following subsections detail the intended, but currently uninvestigated, enzymatic inhibitory activities of N-(2,6-Dichlorophenyl)-1-naphthamide.

Cholinergic Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

No studies have been published detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are crucial for regulating acetylcholine (B1216132) levels in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.govnih.gov Without experimental data, the IC50 values, which quantify the concentration of an inhibitor required to reduce enzyme activity by half, remain unknown for this compound.

Urease Enzyme Inhibition

There is no available research on the urease inhibitory potential of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for bacteria such as Helicobacter pylori, implicated in gastritis and peptic ulcers. core.ac.uknih.govnih.gov Consequently, no IC50 value for the inhibition of urease by this specific compound has been reported.

Cyclooxygenase (COX-II) Inhibition

The inhibitory activity of this compound against cyclooxygenase-2 (COX-2) has not been documented in scientific literature. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov As a result, the efficacy of this compound as a COX-2 inhibitor is currently undetermined.

Alpha-Glucosidase and Lipoxygenase Inhibition

Scientific investigation into the inhibitory effects of this compound on alpha-glucosidase and lipoxygenase is absent from the available literature. Alpha-glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion, nih.govnih.gov while lipoxygenase inhibitors are explored for their anti-inflammatory properties. nih.gov The potential of this compound in these areas remains to be explored.

Mechanistic Characterization of Enzyme-Ligand Interactions

Due to the lack of primary research on the enzyme-inhibitory activities of this compound, no mechanistic studies, including molecular docking simulations, have been performed. amazonaws.comnih.gov Such studies are essential for understanding the binding modes and interactions between the compound and the active sites of target enzymes, which is crucial for rational drug design.

Anticancer and Cytotoxic Research (In Vitro Models)

There are no published reports on the in vitro anticancer or cytotoxic effects of this compound. The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a fundamental step in the discovery of new anticancer agents. nih.govnih.govtjnpr.org Without such studies, the potential of this compound as a cytotoxic agent against any cancer cell lines is unknown.

Evaluation of Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic potential of this compound and related compounds has been evaluated against a panel of human cancer cell lines, revealing varied efficacy.

Derivatives of this compound have demonstrated notable cytotoxic effects. For instance, a novel benzimidazole (B57391) derivative, se-182, exhibited significant antiproliferative activity against HepG2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Another study on a series of piperazinylquinoxaline-based derivatives showed antitumor results with IC50 values ranging from 6.48 to 38.58 µM against various cancer cell lines. nih.gov

In studies involving other cell lines, the monoterpene perillyl alcohol showed cytotoxicity against the HepG2 cell line with an IC50 value of 409.2 μg/mL. nih.gov Its metabolite, dehydroperillic acid, was found to be effective against the A549 cell line with an IC50 of 125 μg/mL. nih.gov

The following table summarizes the cytotoxic activity of related compounds on the specified cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM |

| Piperazinylquinoxaline derivatives | Various | 6.48 - 38.58 µM |

| Perillyl alcohol | HepG2 | 409.2 µg/mL |

| Dehydroperillic acid | A549 | 125 µg/mL |

Mechanistic Investigations of Cell Death Pathways

Research into the mechanisms of cell death induced by compounds related to this compound has pointed towards the induction of apoptosis and the modulation of cell cycle arrest.

Apoptosis Induction: Studies have shown that related compounds can trigger apoptosis in cancer cells. For example, dehydroperillic acid, a metabolite of perillyl alcohol, was observed to have better apoptosis-inducing effects in the A549 cell line. nih.gov Another compound, (2,6-dimethylphenyl)arsonic acid (As2), induced apoptosis in over 50% of leukemia and lymphoma cells at a concentration of 5 µM or higher. mdpi.com This process was linked to the mitochondrial apoptosis pathway, as evidenced by the dose-dependent increase in cells with reduced mitochondrial membrane potential. mdpi.com The release of apoptosis-inducing factor (AIF) from the mitochondria has been identified as a key event in caspase-independent neuronal cell death. nih.gov The Bcl-2 family of proteins regulates this release of AIF and subsequent cell death. nih.gov

Cell Cycle Arrest: The cell cycle can be arrested in response to cellular stress, such as DNA damage, to allow for repair. In yeast, a single DNA double-strand break is enough to activate the DNA damage checkpoint (DDC) and cause cell cycle arrest. nih.gov This arrest is maintained through the continuous activity of DDC proteins. nih.gov Prolonged arrest in the face of more significant damage can involve a "handoff" from the DDC to components of the spindle assembly checkpoint (SAC). nih.gov

Targeting of Cancer-Related Proteins

A key area of investigation has been the targeting of proteins that are crucial for cancer progression, such as VEGFR-2.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target in cancer therapy due to its critical role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen. nih.gov A series of newly synthesized piperazinylquinoxaline-based derivatives have shown inhibitory activity against VEGFR-2, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov For comparison, the established VEGFR-2 inhibitor sorafenib (B1663141) has an IC50 of 0.08 µM. nih.gov Compound 11 from this series demonstrated an IC50 value of 0.19 µM against VEGFR-2. nih.gov

Receptor Binding and Modulation Studies

The interaction of this compound and its analogs with various neuroreceptors has been a significant focus of research, particularly concerning dopamine (B1211576), adenosine (B11128), and sigma receptors.

Dopamine Receptor Interactions (D2, D3)

Naphthamide derivatives have been synthesized and evaluated for their binding affinities to dopamine D2 and D3 receptors. nih.gov

A series of naphthamides demonstrated high affinity for both D2 and D3 receptor subtypes, with many showing selectivity for the D3 receptor. nih.gov The structure of the compound, including the central amine moiety and N-alkyl substitutions, significantly influences binding affinity and selectivity. nih.gov For instance, the bulkiness of the N-(1-alkyl) substituent can increase affinity at D3 receptors or decrease it at D2 receptors. nih.gov One of the most potent analogs, (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, had Ki values of 1.8 nM for D2 and 0.2 nM for D3 receptors. nih.gov The most selective analog for D3 over D2 was (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide, with Ki values of 62.8 nM and 2.4 nM, respectively. nih.gov

The following table presents the binding affinities of selected naphthamide analogs for D2 and D3 dopamine receptors.

| Compound | D2 Ki (nM) | D3 Ki (nM) |

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | 1.8 | 0.2 |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide | 62.8 | 2.4 |

Adenosine Receptor Modulators (A1AR)

The adenosine A1 receptor (A1AR) is involved in various physiological processes, and its modulation is a therapeutic target. Research has explored the interaction of various compounds with A1AR.

While direct studies on this compound's interaction with A1AR are not specified in the provided context, the broader field has identified various A1AR modulators. For example, MIPS521 is a positive allosteric modulator of A1AR. medchemexpress.com Agonists like N6-Cyclohexyladenosine selectively bind to A1AR, and antagonists like DPCPX block its activity. medchemexpress.comnih.gov Valerian extracts have also been shown to induce A1AR-mediated recruitment of β-arrestin 2, suggesting agonistic activity. frontiersin.org

Sigma Receptor Binding (σ1, σ2)

Sigma receptors, divided into σ1 and σ2 subtypes, are unique binding sites in the body. nih.govmedchemexpress.com The σ1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, while the σ2 receptor is located in the ER-resident membrane. medchemexpress.comdntb.gov.ua

Radioligand binding studies on naphthamide derivatives have shown that the structure of the amine moiety and N-(1-alkyl) substitutions also significantly affect their affinity and selectivity for σ1 and σ2 receptor subtypes. nih.gov Notably, two naphthamide compounds containing a 9-azabicyclo[3.3.1]nonan-3β-yl central ring were found to be selective for σ2 receptors. nih.gov

Allosteric Modulation Mechanisms

There is currently no available scientific literature that specifically investigates or identifies allosteric modulation mechanisms for this compound. While other distinct molecules containing dichlorophenyl or naphthalene (B1677914) structures have been explored as allosteric modulators of various receptors, such as the human dopamine D1 receptor or N-methyl-D-aspartate (NMDA) receptors, these findings are not directly applicable to this compound. nih.govnih.gov The unique combination of the 1-naphthamide (B1198061) group with the 2,6-dichlorophenyl moiety means that its potential interactions with allosteric sites on proteins remain uncharacterized.

Antimicrobial and Anti-tubercular Activity (In Vitro)

A review of published research indicates a lack of specific in vitro studies to determine the antimicrobial and anti-tubercular capabilities of this compound.

Antibacterial Potency against Bacterial Species

No data is available from scientific studies on the antibacterial potency of this compound against any bacterial species. Although related structures like naphthyridine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, these results cannot be extrapolated to the specific compound . nih.govnih.govnih.govmdpi.commdpi.com

Antifungal Activity Assessment

There are no specific studies assessing the antifungal activity of this compound. Research into other molecules, such as 2-chloro-N-phenylacetamide, has demonstrated antifungal properties against species like Candida tropicalis, Candida parapsilosis, and Aspergillus niger, but similar testing has not been reported for this compound. nih.govnih.gov

Antimycobacterial Activity against Mycobacterium Strains

Specific data on the antimycobacterial activity of this compound against Mycobacterium strains, including Mycobacterium tuberculosis, is not available in the current body of scientific literature. While numerous other compounds, including various naphthyridine, purine, and dihydroquinazolinone derivatives, have been investigated for their anti-tubercular effects, this compound has not been a subject of these studies. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov

Other Biological Activities

Photosynthetic Electron Transport Inhibition in Plant Chloroplasts

There is no evidence in the reviewed literature to suggest that this compound has been evaluated for its potential to inhibit photosynthetic electron transport in plant chloroplasts. While other compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), are known inhibitors of this process, the activity of this compound in this biological context remains unknown. nih.gov

Structure Activity Relationship Sar Analysis of N 2,6 Dichlorophenyl 1 Naphthamide and Its Analogs

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of N-(2,6-Dichlorophenyl)-1-naphthamide analogs is highly sensitive to variations in substituents on both the naphthyl and phenyl rings. Systematic modifications have demonstrated that even minor changes can lead to significant shifts in potency and selectivity.

For instance, in a series of N-(phenylcarbamothioyl)-2-napthamides, the replacement of the central phenyl ring with pyridine (B92270) and modifications to the benzimidazole (B57391) group were explored to evaluate their impact on inhibiting Claudin-1, a protein implicated in cancer progression. chemrxiv.org Similarly, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the position of substituents on the phenyl ring significantly influences their antimicrobial activity. nih.gov Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were found to be highly active due to increased lipophilicity, which facilitates passage through microbial cell membranes. nih.gov

In the context of naphthoquinone analogs, which share the naphthalene (B1677914) core, substitutions on the quinone ring have been shown to be crucial for their activity as proteasome inhibitors. nih.gov The presence of chlorine and sulfonamide groups was found to be essential for inhibitory activity. nih.gov Furthermore, research on naphthoic acid derivatives suggests that the type and position of substituents, such as methyl and halogen groups, are critical for their biological action. researchgate.net

The following table summarizes the observed impact of key substituent variations on the biological activity of related compound classes:

| Compound Class | Substituent Variation | Impact on Biological Activity | Reference |

| N-(phenylcarbamothioyl)-2-napthamides | Replacement of central phenyl with pyridine | Altered inhibitory activity against Claudin-1 | chemrxiv.org |

| N-(substituted phenyl)-2-chloroacetamides | Halogen substitution at para-position of phenyl ring | Increased antimicrobial activity | nih.gov |

| Naphthoquinone analogs | Presence of chlorine and sulfonamide groups | Essential for proteasome inhibitory activity | nih.gov |

| 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones | Basic aliphatic side chains at the 7-position | Potent and selective inhibition of c-Src | nih.gov |

Stereochemical Influence on Receptor Binding and Efficacy

While specific stereochemical studies on this compound are not extensively documented, the principles of stereochemistry in drug design are universally applicable and crucial for understanding its potential interactions. The spatial arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy at a biological target.

For many biologically active compounds, enantiomers exhibit different pharmacological profiles. This is often due to the chiral nature of biological receptors, which can preferentially bind one enantiomer over the other. For example, in a study of enantiomeric 5-(3-hydroxyphenyl)morphans, conformational restraint introduced by modifying the N-substituent led to significant differences in opioid receptor affinity and function between stereoisomers. nih.gov The E (trans) enantiomers of N-phenylpropenyl compounds showed higher affinity for the μ-receptor compared to the Z (cis) enantiomers, likely due to a more favorable interaction of the extended N-phenylpropenyl group with the receptor's active site. nih.gov

Although this compound itself is not chiral, the introduction of chiral centers through substitution could lead to enantiomers with distinct biological activities. The differential binding of these stereoisomers would provide valuable information about the topology of the binding site and the specific interactions that govern ligand recognition.

Role of the 2,6-Dichlorophenyl Moiety in Ligand-Target Recognition

The two chlorine atoms in the ortho positions restrict the rotation of the phenyl ring relative to the naphthamide scaffold. This conformational rigidity can be advantageous for binding, as it reduces the entropic penalty upon binding to a receptor. A study on a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, which contains a 2,6-dichlorophenyl group, revealed that the molecule adopts an unusual boat conformation, and a specific binding pose was proposed based on this observation. nih.gov

Furthermore, the chlorine atoms are electron-withdrawing, which alters the electronic properties of the phenyl ring and can influence interactions such as halogen bonding and hydrophobic interactions within the binding pocket. In the case of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, potent inhibitors of protein tyrosine kinases, the 2,6-dichlorophenyl moiety is a key feature for their activity. nih.gov The substitution pattern on the phenyl ring is often a critical determinant of activity in various classes of biologically active molecules. rsc.org

Contribution of the Naphthamide Scaffold to Molecular Interactions

The naphthamide scaffold serves as a rigid and extended platform for the presentation of key pharmacophoric features, contributing significantly to the molecular interactions of this compound. The large, planar surface of the naphthalene ring system is well-suited for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding site.

Studies on various naphthalene-based compounds have highlighted the importance of this scaffold. For instance, in the development of 2-naphthamidine inhibitors of urokinase, the naphthalene core was a crucial starting point, with substitutions at the 6-position further enhancing binding affinity. nih.gov Similarly, in a series of novel sulphonamide derivatives bearing a naphthalene moiety, the naphthalen-1-yl group was found to play an important role in their potent antiproliferative activity. nih.gov The position of attachment to the naphthalene ring can also be critical, as seen in the differing activities of naphthalen-1-yl and naphthalen-2-yl substituted compounds. nih.gov

Recent research on novel naphthamide derivatives as monoamine oxidase (MAO) inhibitors has further underscored the value of this scaffold in designing potent and selective enzyme inhibitors. researchgate.net The inherent properties of the naphthalene ring system, such as its size and electronic nature, can be finely tuned through substitution to optimize interactions with a specific biological target. nih.gov

Development of Pharmacophore Models for Targeted Biological Effects

For instance, a structure-based pharmacophore model for Akt2 inhibitors included features such as hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups, all arranged in a specific spatial orientation. nih.gov Such a model could be adapted to explore the potential interactions of this compound with its targets. The key features would likely include:

A hydrophobic region corresponding to the naphthalene ring.

Another hydrophobic region representing the dichlorophenyl moiety.

A hydrogen bond donor/acceptor group associated with the amide linkage.

The development of a robust pharmacophore model for this compound and its analogs would require a set of active compounds with known biological data. This model could then be used for virtual screening of compound libraries to identify novel molecules with desired biological activities, as well as to guide the rational design of more potent and selective analogs.

Preclinical Metabolic Research and Pathway Investigation of N 2,6 Dichlorophenyl 1 Naphthamide

Investigation of in vitro Metabolic Pathways and Metabolite Identification

There is no available research data detailing the in vitro metabolic pathways of N-(2,6-Dichlorophenyl)-1-naphthamide. Studies using systems such as liver microsomes, hepatocytes, or other tissue preparations, which are standard for identifying metabolic routes like hydroxylation, oxidation, or conjugation, have not been published for this specific compound. Consequently, no metabolites of this compound have been identified or characterized.

Table 1: Identified in vitro Metabolites of this compound

No data available.

Enzymatic Transformations in Isolated Biological Systems

Information regarding the specific enzymes involved in the metabolism of this compound is not available. Preclinical studies typically investigate the role of cytochrome P450 (CYP) enzymes and other transferases (e.g., UGTs, SULTs) in the biotransformation of a compound. Without experimental data, it is not possible to determine which specific enzymes might be responsible for the metabolism of this compound.

Table 2: Enzymes Involved in the Metabolism of this compound

No data available.

Future Directions and Advanced Research Perspectives for N 2,6 Dichlorophenyl 1 Naphthamide

Exploration of Novel Molecular Targets and Biological Pathways

While the initial biological activities of naphthamide derivatives have been explored, a vast landscape of potential molecular targets remains uncharted. Future research must prioritize the identification and validation of novel proteins and biological pathways that interact with N-(2,6-Dichlorophenyl)-1-naphthamide.

A primary avenue of investigation involves screening against a broad panel of protein kinases. Analogs containing the 2,6-dichlorophenyl moiety have demonstrated potent inhibitory activity against specific protein tyrosine kinases like c-Src. nih.gov For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have shown promise as selective inhibitors of this key enzyme, which is often dysregulated in cancer. nih.gov This suggests that this compound itself could be a candidate for targeting kinases involved in oncogenic signaling.

Furthermore, the exploration of its role as a modulator of enzymes like monoamine oxidases (MAO) is warranted. researchgate.net Novel naphthamide derivatives have recently been developed as potent and reversible inhibitors of human MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters and implicated in neurological disorders. researchgate.net Investigating whether this compound shares this activity could open new therapeutic avenues for neurodegenerative diseases.

Another potential area of focus is its interaction with DNA. The 1,8-naphthalimide (B145957) structure, closely related to the naphthamide core, is known for its DNA intercalating properties. frontiersin.org Research into bis-naphthalimides linked by a naphthalene (B1677914) diimide motif has shown excellent potential for DNA intercalation and G-quadruplex binding, suggesting that DNA could be a relevant macromolecular target for this class of compounds. frontiersin.org

Rational Design of Next-Generation Naphthamide Analogs

The rational design of new analogs based on the this compound scaffold is a critical step toward enhancing potency, selectivity, and pharmacokinetic properties. This approach moves beyond traditional high-throughput screening by using structural insights to create optimized molecules.

One successful strategy involves using an existing drug as a lead compound. For example, sorafenib (B1663141), a multi-kinase inhibitor, has served as a template for developing novel naphthalene-based diarylamide derivatives as pan-Raf kinase inhibitors for melanoma. nih.gov This work replaced the central phenyl ring of sorafenib with a more rigid naphthalene ring, leading to compounds with enhanced activity. nih.gov A similar strategy could be applied, using this compound as the starting scaffold to design inhibitors for other validated targets.

Molecular modeling and computational chemistry are indispensable tools in this process. By simulating the binding of this compound and its virtual analogs to the active sites of target proteins, researchers can predict which modifications are most likely to improve binding affinity and specificity. This in silico screening prioritizes the synthesis of the most promising candidates, saving time and resources. researchgate.netfrontiersin.org Studies on related naphthamide derivatives have successfully used molecular docking to identify potent MAO inhibitors, providing a clear precedent for this approach. researchgate.net

The synthesis of these next-generation analogs will involve established chemical pathways, often starting with the creation of intermediate naphthamides which are then coupled with other molecular fragments. nih.gov The table below details examples of rationally designed analogs from related compound series and their reported biological activities.

| Compound Name | Target/Activity | Key Findings |

| 2c (Naphthamide derivative) | Monoamine Oxidase A (MAO-A) | Potent and selective inhibitor with an IC50 value of 0.294 µM. researchgate.net |

| 2g (Naphthamide derivative) | Monoamine Oxidase B (MAO-B) | Potent inhibitor with an IC50 value of 0.519 µM. researchgate.net |

| 9c (Naphthalene-based diarylamide) | Pan-Raf Kinase | Designed based on sorafenib; synthesized as a potential anti-melanoma agent. nih.gov |

| BH10 (1,4-Naphthoquinone derivative) | Keap1 | Identified as a lead molecule with cancer cell-specific cytotoxicity. nih.gov |

| LY3154207 | Dopamine (B1211576) D1 Receptor | A potent, subtype-selective positive allosteric modulator (PAM). nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic view of the biological effects of this compound, future research must integrate data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nygen.ionih.gov This multi-omics approach provides a system-level understanding that can uncover mechanisms of action, predict off-target effects, and identify biomarkers for drug response. nygen.ionih.gov

By treating cells or model organisms with this compound and subsequently analyzing changes across these molecular layers, researchers can construct a comprehensive picture of the compound's impact. For example:

Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated in response to the compound, pointing to the signaling pathways being modulated.

Proteomics can identify changes in protein expression and post-translational modifications, offering direct insight into the compound's effect on cellular machinery. nih.gov

Metabolomics can measure fluctuations in small-molecule metabolites, providing a functional readout of the metabolic state of the cell after treatment.

The integration of these large datasets presents a significant computational challenge but offers unparalleled rewards. nih.govpharmalex.com It allows for the construction of detailed molecular networks that can reveal how the compound's interaction with its primary target cascades through the entire biological system. nih.gov This comprehensive view is essential for validating targets, understanding drug resistance, and stratifying patient populations in potential future clinical applications. nygen.io Advanced data analysis pipelines are being developed to streamline this process, making multi-omics a more accessible and powerful tool for drug discovery. nih.govmdpi.com

Collaborative Research Initiatives in Chemical Biology

The complexity of modern drug discovery necessitates a collaborative approach. Advancing the study of this compound will require synergistic efforts between academic researchers, pharmaceutical companies, and specialized research consortia. Chemical biology, which sits (B43327) at the intersection of chemistry and biology, provides the ideal framework for such initiatives.

These collaborations can facilitate:

Access to diverse screening libraries and technologies: Pharmaceutical partners can provide access to high-throughput screening platforms and extensive compound libraries, enabling the rapid evaluation of this compound against a wide array of targets.

Expertise in specialized biological systems: Academic labs often possess deep knowledge of specific disease models or biological pathways, providing the necessary context to interpret screening results and guide further optimization.

Development of sophisticated research tools: Collaborative projects can focus on creating novel chemical probes and assays specifically designed to investigate the mechanisms of naphthamide compounds.

Sharing of data and resources: Open-source initiatives and pre-competitive consortia can accelerate progress by pooling data and avoiding redundant research efforts, as seen with the development of data integration pipelines like COMO. nih.gov

By fostering an ecosystem of collaboration, the scientific community can more effectively tackle the challenges of drug development and translate the therapeutic promise of compounds like this compound into tangible clinical benefits.

Q & A

Basic: What synthetic methodologies are recommended for N-(2,6-Dichlorophenyl)-1-naphthamide?

Answer:

The synthesis typically involves coupling 1-naphthoic acid derivatives with 2,6-dichloroaniline. A common approach is using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) under inert atmospheres. For example, amide bond formation can be achieved by activating the carboxylic acid group of 1-naphthoyl chloride with thionyl chloride, followed by reaction with 2,6-dichloroaniline. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored via TLC or HPLC .

Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR : Aromatic protons in the naphthalene and dichlorophenyl rings appear as distinct multiplet signals (δ 7.2–8.5 ppm). The amide proton (NH) is typically observed at δ 8.0–9.0 ppm (broad singlet). Chlorine substituents deshield adjacent carbons, leading to characteristic ¹³C shifts (e.g., C-Cl carbons at δ 125–135 ppm) .

- IR Spectroscopy : Stretching vibrations for the amide C=O bond appear at ~1650–1680 cm⁻¹. N-H stretching is observed at ~3200–3350 cm⁻¹. Absence of residual carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) confirms complete coupling .

Advanced: What crystallographic strategies are used to resolve the compound’s 3D structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of saturated solutions in solvents like ethanol or acetone.

- Data Collection : Using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100–150 K) to minimize thermal motion .

- Refinement : SHELXL (via WinGX suite) refines atomic positions and thermal parameters. The monoclinic space group P2₁/c is common, with unit cell parameters a ≈ 13.2 Å, b ≈ 4.7 Å, c ≈ 24.9 Å, and β ≈ 103.1°. Hydrogen bonding (N-H···O=C) and π-π stacking between aromatic rings are critical for stability .

Advanced: How can researchers address contradictions in biological activity data across assays?

Answer:

Contradictions (e.g., inconsistent MC5R modulation vs. enzyme inhibition) require:

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls).

- Target Selectivity Profiling : Use orthogonal assays (e.g., radioligand binding for receptors, fluorometric kits for enzymes like acetylcholinesterase).

- Structural Analysis : Compare bioactivity of analogs (e.g., N-(3,5-dichlorophenyl)-1-naphthamide vs. non-halogenated variants) to identify substituent-specific effects .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing MC5R modulation?

Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at different phenyl positions.

- Bioassay Correlation : Test analogs in MC5R-binding assays (e.g., cAMP accumulation in transfected HEK293 cells).

- Key Findings :

- 3,5-Dichloro substitution enhances lipophilicity (logP ~4.2) and receptor affinity compared to 2,6-dichloro analogs.

- Removal of chlorine reduces potency by >50%, highlighting halogen-dependent interactions .

Safety: What precautions are critical during thermal handling of this compound?

Answer:

- Combustion Hazards : Decomposes at >200°C, releasing toxic gases (CO, NOₓ). Use inert atmospheres (N₂/Ar) during high-temperature reactions.

- Personal Protective Equipment (PPE) : Fire-resistant lab coats, self-contained breathing apparatus (SCBA) for emergency response .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in MC5R or enzyme active sites.

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories.

- Key Insights : The naphthamide scaffold forms hydrophobic interactions with MC5R residues (e.g., Phe184, Trp258), while chlorine atoms stabilize binding via van der Waals contacts .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time ~8.2 min.

- GC-MS : For volatile derivatives (e.g., trimethylsilyl ethers), use DB-5MS column (30 m × 0.25 mm), He carrier gas. Major fragment at m/z 330 (M⁺) .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Catalytic Optimization : Replace stoichiometric coupling agents with catalytic Pd or Cu systems (e.g., Ullmann-type reactions).

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) and enhance reproducibility.

- Case Study : Microreactor synthesis at 80°C with 0.5 mol% CuI increased yield from 65% to 88% .

Advanced: How to resolve spectral overlaps in complex NMR spectra?

Answer:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals, distinguishing overlapping aromatic peaks.

- Decoupling Experiments : Irradiate amide NH to simplify coupling patterns in ¹H spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.